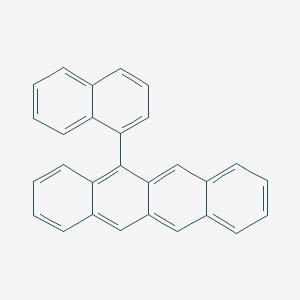

Naphthacene, 5-(1-naphthalenyl)-

Description

Contextualization of Naphthacene (B114907) Architectures in Organic Electronics

Naphthacene, also known as tetracene, is a polycyclic aromatic hydrocarbon (PAH) consisting of four linearly fused benzene (B151609) rings. starna.comresearchgate.net It has been a cornerstone material in the development of organic electronics, particularly in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of naphthacene, such as its charge carrier mobility, are highly dependent on the molecular packing in the solid state. researchgate.net The arrangement of naphthacene molecules, often in a nearly vertical orientation with the c-axis perpendicular to the substrate, influences the performance of devices. researchgate.net

The most common architecture for OFETs utilizing naphthacene is the bottom-gate structure, frequently with top-contact source and drain electrodes. The performance of these devices, including parameters like field-effect mobility, output resistance, and transconductance, has been the subject of extensive research. researchgate.net While early devices often required high operating voltages, advancements have been made by employing high-dielectric constant insulators to reduce this requirement. researchgate.net The polycrystalline nature of naphthacene thin films is a key characteristic that influences its electronic behavior. researchgate.net

Significance of Naphthalenyl Substitution in Polycyclic Aromatic Hydrocarbons for Optoelectronic Properties

The substitution of hydrogen atoms in polycyclic aromatic hydrocarbons with other functional groups is a powerful strategy for tuning their optoelectronic properties. Introducing substituents can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby modifying the band gap of the material. This, in turn, affects the absorption and emission characteristics, as well as the charge transport properties of the resulting compound.

Naphthalenyl substitution, in particular, has been shown to have a profound impact on the molecular packing and, consequently, the optoelectronic performance of PAHs. For instance, in a study on naphthyl-substituted anthracene (B1667546) derivatives, the precise substitution site of the naphthyl group led to significant differences in charge transport mobility. This highlights the critical role that the steric and electronic nature of the substituent plays in dictating the solid-state structure and, therefore, the material's suitability for electronic applications. The introduction of bulky groups like the naphthalenyl moiety can influence the intermolecular interactions, such as π–π stacking, which are crucial for efficient charge transport.

Early research into aryl-substituted tetracenes, including the synthesis of 5-naphthyltetracene, laid the groundwork for understanding how these modifications affect the properties of the parent naphthacene core. The study of the absorption spectra of these new compounds was a key tool in establishing their structures and understanding the electronic consequences of substitution.

Detailed Research Findings on Naphthacene, 5-(1-naphthalenyl)-

Seminal work in the field of polycyclic aromatic hydrocarbons reported the synthesis of 5-naphthyltetracene. This research was foundational in exploring the creation of new peri-derivatives of tetracene and their subsequent condensation into larger, more complex hydrocarbon systems. The investigation also involved a detailed examination of the absorption spectra of the newly synthesized compounds, which was instrumental in confirming their structures.

While the historical synthesis of 5-naphthyltetracene has been documented, detailed contemporary research focusing specifically on its optoelectronic properties and molecular structure for advanced material applications is not widely available in public literature. However, based on the foundational knowledge of substituted PAHs, we can infer the expected characteristics.

Expected Optoelectronic Properties

The introduction of the 1-naphthalenyl group at the 5-position of the naphthacene core is expected to induce a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted naphthacene. This is due to the extension of the π-conjugated system. The table below provides a hypothetical comparison based on known principles of PAH chemistry.

| Property | Unsubstituted Naphthacene | Expected for Naphthacene, 5-(1-naphthalenyl)- |

| Absorption Max (λmax) | ~470 nm | > 470 nm |

| Emission Max (λem) | ~530 nm | > 530 nm |

| Color | Orange | Deeper orange to red |

| Fluorescence | Greenish-yellow | Shifted towards yellow-orange |

| Note: The data for Naphthacene, 5-(1-naphthalenyl)- is predictive and based on established principles of substituent effects on polycyclic aromatic hydrocarbons. |

Expected Molecular Structure Characteristics

The covalent bonding of the naphthalenyl group to the naphthacene backbone will result in a non-planar geometry due to steric hindrance between the hydrogen atoms on the two moieties. This twisting of the molecule will affect its packing in the solid state, likely leading to a less ordered structure compared to the planar naphthacene.

| Structural Feature | Description |

| Dihedral Angle | A significant dihedral angle is expected between the plane of the naphthacene core and the naphthalenyl substituent. |

| Crystal Packing | The non-planar structure may disrupt the typical herringbone packing observed in unsubstituted naphthacene, potentially leading to amorphous or less crystalline thin films. |

| Intermolecular Spacing | The bulky naphthalenyl group is likely to increase the intermolecular distances. |

| Note: These structural characteristics are based on theoretical considerations and comparisons with similarly substituted polycyclic aromatic hydrocarbons. |

Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-1-yltetracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18/c1-2-10-21-18-27-23(16-20(21)9-1)17-22-11-4-6-14-25(22)28(27)26-15-7-12-19-8-3-5-13-24(19)26/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFLHHQOWFQZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC6=CC=CC=C6C=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348192 | |

| Record name | Naphthacene, 5-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52711-99-6 | |

| Record name | Naphthacene, 5-(1-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Studies on Electronic and Optoelectronic Characteristics of 5 1 Naphthalenyl Naphthacene

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of molecules. These approaches calculate the electronic wavefunction and energy levels, providing a basis for analyzing how the molecule will behave in an electronic device.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.com It allows for the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. These frontier orbitals are critical in determining a molecule's electronic and optical properties. youtube.com The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that reflects the chemical reactivity and stability of the molecule. irjweb.com

For instance, DFT calculations on naphthalene (B1677914), a constituent part of 5-(1-naphthalenyl)naphthacene, have been performed using various basis sets to determine its HOMO-LUMO gap. samipubco.com One study using the DFT/aug-cc-pVQZ basis set calculated the HOMO-LUMO gap of naphthalene to be 4.75 eV. samipubco.com Such calculations are essential for predicting the charge transport properties and the energy of electronic transitions. In a molecule like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT calculations have shown that the HOMO and LUMO energies indicate the occurrence of charge transfer within the molecule. nih.gov

Table 1: DFT Calculated Electronic Properties of Naphthalene Data based on studies of the parent molecule, naphthalene, to illustrate the typical outputs of DFT calculations.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| DFT/6-31G | -5.82 | -1.11 | 4.71 | samipubco.com |

Recent studies on naphthalene crystals have successfully employed ab initio band theory, combining it with calculations of electron-phonon scattering and the Boltzmann transport equation to compute the phonon-limited hole mobility. arxiv.org These calculations have shown very good agreement with experimental data for the temperature dependence of mobility, demonstrating that scattering between intermolecular phonons and holes is the primary factor regulating mobility. arxiv.orgaps.org This approach represents a significant step towards a rigorous, first-principles understanding of charge transport in organic semiconductors. arxiv.org

Charge Transport Mechanisms: Theoretical Models and Simulations

The efficiency of an organic electronic device is fundamentally linked to how effectively charges move through the material. Theoretical models and simulations are essential for elucidating the complex mechanisms of charge transport.

The concept of a polaron is central to understanding hopping transport. A polaron is a quasiparticle consisting of a charge carrier (electron or hole) and the associated lattice distortion (polarization) it creates in the surrounding medium. The formation of polarons can significantly impact charge mobility. acs.org As temperature increases, the polaron can become more localized, which influences the transport mechanism. acs.org Nonadiabatic molecular dynamics simulations are a powerful tool for investigating these processes, allowing for the study of the crossover from hopping to band-like transport. acs.org

The reorganization energy (λ) is a critical parameter in Marcus theory for describing charge transfer rates in the hopping regime. It represents the energy required to deform the geometry of a molecule and its surrounding environment from the equilibrium geometry of the initial charge state to that of the final charge state. acs.org The reorganization energy is composed of two parts: an inner-sphere component (λ_in) arising from intramolecular vibrations and an outer-shell component (λ_out) from the polarization of the surrounding medium. acs.org

Calculations of reorganization energy are crucial for predicting charge mobility, as lower values of λ generally lead to higher mobility. acs.org For naphthalene, the internal reorganization energy (λ_int) has been calculated to be around 0.15 eV. nih.gov The external reorganization energy (λ_ext) is also a significant factor and can be determined through a combination of molecular dynamics and electronic structure calculations. nih.govbohrium.com

Table 2: Calculated Reorganization Energies for Naphthalene Illustrative data for the naphthalene/naphthalene anion system.

| Parameter | Calculated Value (eV) | Description | Source |

|---|---|---|---|

| Internal Reorganization Energy (λint) | 0.15 | Energy change due to intramolecular geometry relaxation upon charge transfer. | nih.gov |

| External Reorganization Energy (λext) for Reduction | 0.70 | Energy change due to solvent/environment reorganization for NAP → NAP⁻. | nih.gov |

| External Reorganization Energy (λext) for Oxidation | 0.40 | Energy change due to solvent/environment reorganization for NAP⁻ → NAP. | nih.gov |

Theoretical Determination of Electronic Coupling (Hab) and Transfer Integrals

No computational studies detailing the theoretical determination of electronic coupling (transfer integrals) between neighboring molecules of Naphthacene (B114907), 5-(1-naphthalenyl)- were found in the reviewed literature. Such calculations are fundamental to predicting charge transport properties in organic semiconductor materials.

Photophysical Properties: Excited State Dynamics Modeling

A thorough search did not yield any publications on the modeling of the excited state dynamics of Naphthacene, 5-(1-naphthalenyl)-. This includes crucial information about the lifetimes and decay pathways of its excited states. researchgate.netrsc.orgresearchgate.net

There is no available data on the energies of the singlet (Sm) and triplet (Tn) excited states for Naphthacene, 5-(1-naphthalenyl)-. Consequently, the singlet-triplet energy gap (ΔEST), a critical parameter for understanding photophysical processes, remains unknown for this compound. nih.govresearchgate.net

No studies on the reverse intersystem crossing (RISC) pathways or the efficiency of this process in Naphthacene, 5-(1-naphthalenyl)- have been published. RISC is a key mechanism in the operation of thermally activated delayed fluorescence (TADF) materials, and the absence of data precludes any assessment of this compound's potential in that area. rsc.org

While the parent molecule, naphthacene, is a canonical example of a singlet fission chromophore, there is no research to indicate whether Naphthacene, 5-(1-naphthalenyl)- undergoes this process. nih.govnih.govresearchgate.net The energetic requirements for singlet fission are precise, and the introduction of the naphthalenyl substituent would significantly alter the electronic structure, making it impossible to predict its singlet fission capabilities without specific computational or experimental evidence.

Photophysical Phenomena and Spectroscopic Characterization of 5 1 Naphthalenyl Naphthacene Based Materials

Exciton (B1674681) Dynamics and Energy Transfer in Naphthacene (B114907) Systems

Excitons, or bound electron-hole pairs, are fundamental to the operation of organic electronic devices. Their behavior, from creation to decay, dictates the efficiency of light emission and charge generation.

In organic materials like naphthacene, the absorption of a photon creates a singlet exciton (S₁) if the energy of the singlet state, E(S₁), is less than twice the energy of the lowest-lying triplet state (T₁). However, if E(S₁) > 2E(T₁), a spin-allowed process known as singlet exciton fission can occur, where the initial singlet exciton rapidly converts into two triplet excitons (S₁ → 2T₁). aps.org This process is highly efficient in materials like tetracene and pentacene (B32325). aps.orgresearchgate.net In tetracene single crystals, singlet fission can be generated from higher singlet states (Sₙ) on a sub-picosecond timescale or through a thermally activated fission from the S₁ state on a timescale of about 40 picoseconds. researchgate.net

Once generated, excitons are not stationary. They can diffuse through the material, a process influenced by the molecular arrangement. In crystalline thin films, exciton diffusion can lead to interactions with other excitons or quenching at defect sites. For instance, in functionalized pentacene films, enhanced exciton diffusion in more concentrated or crystalline phases can enable non-radiative decay pathways and singlet fission. oregonstate.edu The intermolecular coupling, which is critical for diffusion and fission, is strongly dependent on the π-π stacking distance and geometry between adjacent molecules. nih.govnorthwestern.edu Slip-stacked arrangements, as seen in some perylenediimide derivatives, can enhance this coupling and promote high-yield singlet fission. nih.govnorthwestern.edu

The primary radiative decay pathway for a singlet exciton is fluorescence, the emission of a photon as the exciton returns to the ground state. Naphthacene and its derivatives are known for their fluorescent properties. nih.gov Naphthalene-based dyes, for example, exhibit high quantum yields and excellent photostability due to their rigid planar structure and large π-electron conjugation. nih.gov The fluorescence properties can be tuned by chemical modification.

Electroluminescence is the generation of light from an electrical current, the principle behind organic light-emitting diodes (OLEDs). In an OLED, charge carriers (electrons and holes) are injected into the organic material, where they combine to form excitons that can then decay radiatively. The efficiency of this process is a key performance metric. Some materials exhibit thermally activated delayed fluorescence (TADF), where non-emissive triplet excitons can be converted back into emissive singlet excitons through thermal energy, significantly enhancing the electroluminescence efficiency. rsc.orgnih.gov This process is facilitated by a small energy gap between the lowest singlet and triplet states. rsc.org OLEDs using TADF emitters have achieved high external quantum efficiencies. rsc.org

Exciton recombination can be either radiative (leading to light emission) or non-radiative. The nature of the recombination depends on the origin of the combining electron and hole.

Geminate Recombination: This occurs when an electron and hole that originated from the same initial photoexcitation event recombine. This process is more probable at low exciton densities.

Non-Geminate Recombination: This involves the recombination of an electron and a hole from different excitation events. This pathway becomes more significant at higher exciton densities. One example of non-geminate recombination is singlet-singlet annihilation, where two singlet excitons interact, resulting in one exciton returning to the ground state without emitting light, while the other may be promoted to a higher excited state. A rate constant for singlet-singlet annihilation in tetracene thin films has been determined to be (1.70 ± 0.08) × 10⁻⁸ cm³ s⁻¹. rsc.org Similarly, triplet-triplet annihilation can occur at high triplet exciton densities, representing another non-geminate recombination pathway. researchgate.net In some systems, the recombination of thermally released excitons can lead to phenomena like high-temperature afterglow. nih.gov

Advanced Spectroscopic Probes of Electronic States

Spectroscopic techniques are indispensable for characterizing the electronic structure and photophysical processes in materials like 5-(1-naphthalenyl)naphthacene.

UV-Visible absorption spectroscopy measures the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to various excited states (e.g., S₀ → S₁). The extent of the conjugated π-electron system is a primary determinant of the absorption wavelengths. libretexts.org As the size of the linear, fused aromatic ring system increases, the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic shift). libretexts.orgdocbrown.info

For example, the λmax shifts from benzene (B151609) (177 nm) to naphthalene (B1677914) (220 nm), anthracene (B1667546) (253 nm), and finally to tetracene (275 nm). docbrown.info While the primary absorption for tetracene is in the UV range, its absorption spectrum extends into the visible region, giving it a pale orange color. docbrown.info The introduction of the naphthalenyl substituent on the naphthacene core is expected to further extend the conjugation and cause an additional red-shift in the absorption spectrum.

Emission spectroscopy measures the light emitted as the molecule relaxes from an excited state back to the ground state. The emission spectrum is typically mirror-imaged to the lowest energy absorption band and occurs at longer wavelengths (a Stokes shift).

Table 1: UV-Vis Absorption Data for Naphthacene (Tetracene) and Related Arenes

| Compound | λmax (nm) | Solvent | Appearance |

| Benzene | 177 | - | Colorless |

| Naphthalene | 220 | - | Colorless |

| Anthracene | 253 | - | Colorless |

| Naphthacene (Tetracene) | 475 | Benzene | Pale Orange |

Data sourced from various spectroscopic databases and studies. docbrown.infophotochemcad.com

Photoluminescence (PL) spectroscopy is a powerful tool to study the emission properties of a material. It provides information about the emission wavelength, efficiency, and lifetime of the excited state. The photoluminescence quantum yield (PLQY or ΦPL) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Naphthacene is known to have a reasonably high quantum yield. chemicalbook.com The quantum yield can be measured using a comparative method, with a standard of known quantum yield, such as anthracene or quinine (B1679958) sulfate. researchgate.net The solvent can also influence the quantum yield.

Table 2: Photophysical Properties of Naphthacene (Tetracene) and Naphthalene

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Naphthacene (Tetracene) | Benzene | 475 | Not Specified | 0.13 |

| Naphthalene | Cyclohexane | 275 | Not Specified | 0.23 |

Data sourced from PhotochemCAD database. photochemcad.comphotochemcad.com

The analysis of PL spectra can also reveal information about intermolecular interactions. For instance, the formation of excimers (excited-state dimers) can be identified by the appearance of a new, broad, red-shifted emission band at higher concentrations. nih.gov This phenomenon has been observed in naphthalene-bridged disilanes in non-polar solvents. nih.gov

Raman Spectroscopy for Vibrational Fingerprinting and Structural Transitions

The Raman spectrum of 5-(1-naphthalenyl)naphthacene is expected to be rich and complex, dominated by several key vibrational modes characteristic of polycyclic aromatic hydrocarbons (PAHs). These include C-H stretching, C-C stretching, in-plane and out-of-plane C-H bending, and ring deformation modes.

For the naphthalene subunit, extensive experimental and theoretical studies have provided a well-established assignment of its vibrational modes. researchgate.net The high-frequency region of the Raman spectrum is characterized by C-H stretching vibrations, typically appearing in the 3000-3100 cm⁻¹ range. researchgate.net The region between 1000 cm⁻¹ and 1600 cm⁻¹ is particularly informative, containing a series of intense peaks corresponding to the stretching vibrations of the C-C bonds within the aromatic rings. researchgate.netnist.gov Key Raman bands for naphthalene include those around 1380 cm⁻¹ and 1576 cm⁻¹, which are assigned to ring C-C stretching modes. nist.gov In-plane C-H bending vibrations are typically observed in the 1000-1300 cm⁻¹ region, while out-of-plane C-H bending modes appear at lower frequencies. researchgate.net

The naphthacene moiety is also expected to exhibit characteristic Raman bands. While detailed experimental spectra for naphthacene are less common in the literature, its vibrational modes can be approximated by comparison with other linear acenes like anthracene and pentacene. ipfdd.de Similar to naphthalene, C-H stretching modes will be present at high frequencies. The C-C stretching vibrations of the larger, more conjugated naphthacene backbone are also expected to be prominent in the 1000-1600 cm⁻¹ region. The increased conjugation in naphthacene compared to naphthalene may lead to shifts in the positions of these bands.

Below is a data table summarizing the prominent Raman active vibrational modes observed for naphthalene, which can be used as a reference for interpreting the spectrum of 5-(1-naphthalenyl)naphthacene.

| Vibrational Mode | Naphthalene Wavenumber (cm⁻¹) | Assignment |

| C-H Stretching | 3054 | Aromatic C-H stretch |

| C-C Stretching | 1577 | Ring C-C stretch |

| C-C Stretching/Ring Deformation | 1381 | Ring C-C stretch and deformation |

| C-H In-Plane Bending | 1145 | Aromatic C-H bend |

| Ring Breathing | 764 | Ring deformation |

| C-H Out-of-Plane Bending | 513 | Aromatic C-H out-of-plane bend |

Data compiled from theoretical and experimental studies on naphthalene. researchgate.netnist.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Elucidation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. researchgate.net XPS is a valuable tool for characterizing the surface of 5-(1-naphthalenyl)naphthacene-based materials, particularly in thin-film form, providing insights into surface purity, the nature of chemical bonding, and the electronic structure.

The core principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net For organic materials like 5-(1-naphthalenyl)naphthacene, the C 1s core level spectrum is of particular interest.

Due to the absence of direct experimental XPS data for 5-(1-naphthalenyl)naphthacene, we can again turn to the analysis of its constituent parts, naphthalene and other related PAHs, to predict its spectroscopic features. The carbon atoms in 5-(1-naphthalenyl)naphthacene exist in slightly different chemical environments. For instance, the carbon atoms at the point of linkage between the two aromatic systems will have a different electronic environment than the peripheral carbons. These differences in the local chemical environment lead to small shifts in the core-level binding energies, which can be resolved in a high-resolution XPS spectrum.

In studies of naphthalene , the C 1s spectrum can be deconvoluted into multiple components corresponding to the non-equivalent carbon atoms within the molecule. researchgate.net The main peak in the C 1s spectrum of naphthalene is typically observed around 284.3 eV, which is characteristic of C-C and C-H bonds in aromatic systems. researchgate.net Due to the different chemical environments of the α and β carbons, as well as the carbons at the fusion of the two rings, slight variations in their C 1s binding energies are expected.

For the larger naphthacene moiety, similar features in the C 1s spectrum are anticipated. The binding energies of the carbon atoms in naphthacene are expected to be in a similar range to those in naphthalene, with subtle shifts due to the extended π-conjugation. The presence of any surface contamination, such as adventitious carbon or oxidation, can also be identified in the XPS survey scan and the high-resolution C 1s and O 1s spectra. For example, C-O and C=O species would appear at higher binding energies in the C 1s spectrum, typically around 286.4 eV and 288.2 eV, respectively. researchgate.net

The analysis of the valence band region in the XPS spectrum can also provide information about the molecular orbitals and the electronic band structure of 5-(1-naphthalenyl)naphthacene, which is crucial for understanding its charge transport properties in electronic devices.

An illustrative data table of expected C 1s binding energies for different carbon species that could be present on the surface of a 5-(1-naphthalenyl)naphthacene sample is provided below.

| Carbon Species | Approximate Binding Energy (eV) | Assignment |

| C-C / C-H (Aromatic) | 284.3 | Carbon in the naphthalene and naphthacene rings |

| C-O (Ether/Alcohol) | 286.4 | Surface oxidation or contamination |

| C=O (Carbonyl) | 288.2 | Surface oxidation or contamination |

| π-π* Shake-up Satellite | ~290.7 | Characteristic of aromatic systems |

Binding energies are approximate and can vary based on instrument calibration and sample charging. researchgate.netresearchgate.net

Information regarding "Naphthacene, 5-(1-naphthalenyl)-" is not publicly available to generate the requested article.

Following a comprehensive search for scientific literature and data pertaining to the chemical compound "Naphthacene, 5-(1-naphthalenyl)-," it has been determined that there is insufficient publicly available information to construct the detailed article as outlined.

Charge Transport Properties in 5 1 Naphthalenyl Naphthacene Based Organic Semiconductors

Heterojunction Interfaces and Charge Injection Dynamics:No studies concerning the behavior of this compound at heterojunction interfaces were identified.

While general information exists for the parent molecule, naphthacene (B114907) (also known as tetracene), and for other classes of naphthalenyl-substituted compounds, the user's strict requirement to focus solely on "Naphthacene, 5-(1-naphthalenyl)-" prevents the use of such related but distinct data. Providing an article based on other compounds would be scientifically inaccurate and would not adhere to the specific constraints of the request.

Therefore, it is not possible to generate the requested professional and authoritative article with the specified structure and content at this time due to the absence of relevant research and data in the public domain.

Charge Transfer at Organic/Organic and Organic/Inorganic Interfaces

For organic/organic heterojunctions, the relative energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the adjacent materials dictate the efficiency of charge transfer. In the case of 5-(1-naphthalenyl)naphthacene, pairing it with another organic semiconductor would necessitate a careful alignment of these frontier orbitals to facilitate either hole or electron transfer. For instance, for efficient hole transfer from 5-(1-naphthalenyl)naphthacene to an adjacent hole transport layer, the HOMO level of the latter must be slightly lower than that of the 5-(1-naphthalenyl)naphthacene. Conversely, for electron transfer, the LUMO of the receiving material should be lower in energy.

At organic/inorganic interfaces, such as between 5-(1-naphthalenyl)naphthacene and a metallic electrode, the formation of an interface dipole is a critical phenomenon. This dipole can significantly alter the effective work function of the electrode and, consequently, the charge injection barrier. The interaction between the π-system of the organic molecule and the metal surface, potential chemical reactions, and the orientation of the molecules at the interface all contribute to the magnitude and direction of this dipole. For instance, studies on similar aromatic hydrocarbons have shown that the molecular orientation on the substrate plays a significant role in the electronic coupling and charge transfer characteristics.

Analysis of Charge Injection Barriers and Strategies for Interface Engineering

The charge injection barrier represents the energy an electron or hole must overcome to move from an electrode into the organic semiconductor. A high injection barrier leads to poor device performance, characterized by high operating voltages and low efficiency. The barrier height is primarily determined by the difference between the work function of the electrode and the HOMO (for holes) or LUMO (for electrons) level of the organic semiconductor.

Strategies for engineering the interface to reduce these barriers are crucial. One common approach is the introduction of a thin interlayer between the electrode and the organic semiconductor. For hole injection, materials with a high work function or those that can induce a favorable interface dipole are used. For example, inserting a layer of 1,4,5,8-naphthalene-tetracarboxylic-dianhydride (NTCDA) between an indium tin oxide (ITO) anode and a hole transport layer has been shown to improve hole injection. This is attributed to the generation of an interface state that assists in charge transport and the induction of a large interface dipole that reduces the hole injection barrier.

Another strategy involves the chemical modification of the electrode surface. Self-assembled monolayers (SAMs) can be used to tune the work function of the electrode to better match the energy levels of the organic semiconductor. By choosing SAMs with appropriate dipole moments, the injection barrier can be systematically reduced.

In-depth Analysis of "Naphthacene, 5-(1-naphthalenyl)-" Reveals Scientific Data Scarcity

Following a comprehensive investigation into the scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound Naphthacene, 5-(1-naphthalenyl)-. Consequently, the creation of a detailed article focusing solely on its supramolecular properties, as per the requested outline, is not feasible at this time.

Extensive searches across multiple scientific databases and research repositories yielded no specific studies on the synthesis, crystal structure, self-assembly, or photophysical characteristics of Naphthacene, 5-(1-naphthalenyl)-. The required empirical data to populate the outlined sections on non-covalent interactions, nanostructure formation, and electronic response for this particular molecule are not available in published scientific literature.

While research exists for related parent compounds like naphthacene (also known as tetracene) and other substituted naphthalene (B1677914) derivatives, a core requirement of the request was to focus exclusively on "Naphthacene, 5-(1-naphthalenyl)-". Adhering to this strict constraint prevents the extrapolation of data from different, albeit structurally similar, molecules. Such an approach would not provide a scientifically accurate or authoritative account of the specified compound.

The outlined topics for the article are highly specific and require detailed experimental findings:

Supramolecular Assembly and Self Organization of 5 1 Naphthalenyl Naphthacene Derivatives

Impact of Supramolecular Architecture on Electronic and Photophysical Response:To address this, spectroscopic data (UV-vis absorption, fluorescence emission) comparing the monomeric and aggregated states of the compound would be essential to understand how self-assembly tunes its optoelectronic properties.

The absence of such specific data in the scientific domain makes it impossible to generate a fact-based and accurate article as requested. Further research and publication by the scientific community would be required to enable a detailed analysis of this particular compound.

Molecular Engineering and Derivatization Strategies for Performance Enhancement

Rational Design of Naphthacene (B114907) Derivatives for Specific Applications

The rational design of derivatives of Naphthacene, 5-(1-naphthalenyl)- is a key strategy to unlock its full potential. By systematically modifying its structure, its electronic and photophysical properties can be fine-tuned for targeted functions.

Substituent Effects on Electronic and Photophysical Properties

The introduction of various substituent groups onto the naphthacene or the attached naphthalenyl moiety can profoundly influence the molecule's electronic landscape and photophysical behavior. The nature and position of these substituents dictate the extent of these changes.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, a computational study on 1-(benzothiazolylamino) methyl-2-naphthol derivatives showed that the presence of EWGs like -NO2 and -CN stabilized the frontier orbitals, while EDGs like -NH2 and -OH had a destabilizing effect. orgchemres.org This principle can be extended to Naphthacene, 5-(1-naphthalenyl)-, where such substitutions would modulate its ionization potential and electron affinity, thereby influencing its charge injection and transport properties in electronic devices. Calculated dipole moment values for substituted 1-(benzothiazolylamino) methyl-2-naphthol revealed that EWGs induced a larger dipole moment compared to EDGs. orgchemres.org

The photophysical properties are also highly susceptible to substituent effects. In a study on N-thienylcarbazoles, the position of the thienyl substituent significantly affected the electronic and photophysical properties, with substitution at the 2,7-positions leading to a high degree of π-conjugation and strong emission. rsc.org Similarly, for Naphthacene, 5-(1-naphthalenyl)-, strategic placement of substituents could enhance fluorescence quantum yields or induce red-shifts in absorption and emission spectra, which is desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov The introduction of aromatic groups on silicon atoms in naphthalene-bridged disilanes has been shown to cause a red shift in the UV absorption spectra and enhance σ–π mixing, increasing conjugation. nih.gov

Table 1: Illustrative Substituent Effects on the Properties of Naphthalene (B1677914) Derivatives

| Substituent Group | Effect on Frontier Orbitals | Impact on Photophysical Properties |

| Electron-Donating (e.g., -NH2, -OH) | Destabilizes HOMO and LUMO | Can enhance fluorescence, may cause blue-shift |

| Electron-Withdrawing (e.g., -NO2, -CN) | Stabilizes HOMO and LUMO | Can quench fluorescence, often causes red-shift |

| Aromatic Groups (e.g., Phenyl) | Extends π-conjugation | Red-shift in absorption/emission, can enhance quantum yield |

This table provides a generalized illustration of substituent effects based on principles observed in various naphthalene derivatives.

Core Structure Modification and Extension for Tunable Properties

Beyond simple substitution, direct modification and extension of the naphthacene core provide another powerful tool for tuning its properties. Extending the π-conjugated system by fusing additional aromatic rings can significantly alter the electronic and optical characteristics.

Increasing the number of linearly fused benzene (B151609) rings in acenes, such as from naphthalene to tetracene (naphthacene) and pentacene (B32325), leads to a decrease in the HOMO-LUMO gap. thieme-connect.de This results in a bathochromic (red) shift in the absorption and emission spectra, making higher acenes colored compounds. thieme-connect.de Therefore, further extension of the Naphthacene, 5-(1-naphthalenyl)- core would be expected to shift its optical properties towards longer wavelengths.

Structural modifications also influence molecular packing in the solid state, which is crucial for charge transport. The development of synthetic methodologies for creating substituted 9H-dibenzo[3,4:6,7]-cyclohepta[1,2-a]naphthalenes highlights the ability to create complex, fused aromatic systems with unique seven-membered carbocycles. csir.co.za Such modifications to the core of Naphthacene, 5-(1-naphthalenyl)- could be used to control intermolecular interactions and improve charge carrier mobility.

Strategies for Modulating Exciton (B1674681) and Charge Carrier Behavior

The performance of Naphthacene, 5-(1-naphthalenyl)- in optoelectronic devices is intrinsically linked to the behavior of its excited states (excitons) and charge carriers. Molecular engineering provides strategies to control these fundamental processes.

Tailoring Singlet-Triplet Energy Splitting

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy splitting (ΔEST), is a critical parameter in many photophysical applications. A small ΔEST is particularly desirable for enabling thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. rsc.org

The key to engineering a small ΔEST is to design molecules where the HOMO and LUMO are spatially separated. rsc.org For Naphthacene, 5-(1-naphthalenyl)-, this could be achieved by introducing donor and acceptor substituents at different positions on the molecule to induce charge-transfer character in the excited state. The environment also plays a crucial role in fine-tuning the energy levels and thus the ΔEST. rsc.org Theoretical calculations on 1- and 2-naphthyl cations have shown that the relative stability of singlet and triplet states is highly sensitive to the level of theory and basis set used, indicating the nuanced nature of these energy gaps. nih.gov By carefully designing derivatives, it is possible to modulate the ΔEST to either promote or inhibit intersystem crossing, depending on the desired application. For instance, reducing the ΔEST can enhance the efficiency of the intersystem crossing process, which is beneficial for developing efficient photosensitizers. rsc.org

Controlling Reorganization Energies for Enhanced Transport

The reorganization energy (λ) is a crucial parameter that governs the charge transfer rate between adjacent molecules in a material. It represents the energy required to distort the molecule from its neutral-state geometry to the ion-state geometry upon charge transfer. Lower reorganization energies generally lead to higher charge carrier mobilities.

Computational studies on acenes have shown that both hole and electron reorganization energies can be influenced by isotopic substitution and the addition of side chains. rsc.org For instance, the introduction of phenyl, chlorine, or alkyl side-chains to acenes can impact the reorganization energy. rsc.org This suggests that the reorganization energy of Naphthacene, 5-(1-naphthalenyl)- can be controlled through derivatization.

Theoretical calculations on the 4- [(E)- [(2-hydroxy-1-naphthalenyl) methylene] amino] -3-methyl benzoic acid (HNMB) molecule have been used to determine its charge transport properties, including reorganization energies, to assess its suitability for solar cell applications. dergipark.org.tr For Naphthacene, 5-(1-naphthalenyl)-, a systematic study of how different substituents affect its geometry and vibrational modes upon ionization would be necessary to rationally design derivatives with minimized reorganization energies for enhanced charge transport.

Table 2: Factors Influencing Reorganization Energy in Acene Derivatives

| Molecular Feature | Impact on Reorganization Energy | Consequence for Charge Transport |

| Rigid, Planar Core | Generally leads to lower λ | Potentially higher charge mobility |

| Flexible Side Chains | Can increase λ | May hinder charge transport |

| Isotopic Substitution (e.g., Deuteration) | Can slightly reduce λ | Can lead to a small increase in mobility |

| Introduction of Specific Substituents | Dependent on the substituent's effect on geometry and vibrational modes | Can be engineered to enhance transport |

This table is based on general principles observed in studies of acenes and related compounds.

Advanced Synthetic Approaches for Targeted Molecular Structures

The synthesis of precisely functionalized Naphthacene, 5-(1-naphthalenyl)- derivatives requires advanced and often multi-step synthetic strategies. Modern organic synthesis offers a versatile toolbox for constructing such complex aromatic systems.

One common approach to building substituted naphthalenes and larger acenes is through cyclization reactions, such as the Friedel-Crafts and Diels-Alder reactions, to form additional benzene rings onto a pre-existing aromatic core. thieme-connect.de Metal-catalyzed cross-coupling reactions, like the Suzuki and Stille couplings, are also invaluable for introducing aryl or other functional groups with high precision.

A novel strategy for synthesizing substituted naphthalenes involves the nitrogen-to-carbon transmutation of isoquinolines using a phosphonium (B103445) ylide as the carbon source. nih.gov This method allows for the facile synthesis of a wide range of substituted naphthalenes, including those with isotopic labels. nih.gov Such innovative approaches could be adapted for the synthesis of complex derivatives of Naphthacene, 5-(1-naphthalenyl)-.

Furthermore, tandem reactions, such as the Ti(Oi-Pr)4-promoted photoenolization Diels-Alder (PEDA) and aromatization sequence, have been developed for the efficient construction of polycyclic naphthol and naphthalene scaffolds. nih.gov The synthesis of dibenzocyclohepta[1,2-a]naphthalene derivatives from phenylacetaldehyde (B1677652) and alkynyl benzyl (B1604629) alcohols via sequential electrophilic addition and double Friedel-Crafts reactions demonstrates the power of cascade reactions in building complex fused aromatic systems. csir.co.za These advanced synthetic methodologies provide the necessary tools to create a diverse library of Naphthacene, 5-(1-naphthalenyl)- derivatives with tailored properties for specific high-performance applications.

Post-Functionalization of Polycyclic Aromatic Cores

Post-functionalization, also known as late-stage functionalization, involves the introduction of new chemical groups onto a pre-existing molecular scaffold. This approach is highly valuable as it allows for the diversification of a core structure without the need to re-synthesize the entire molecule from scratch. For polycyclic aromatic hydrocarbons, this typically involves the activation of C-H bonds or the use of pre-installed functional groups to introduce new substituents. These modifications can profoundly influence the molecule's solubility, solid-state packing, and electronic properties.

The direct C-H arylation of PAHs is a powerful tool for extending the π-conjugated system, which can significantly alter the optoelectronic properties of the molecule. Transition metal catalysis, particularly with palladium, has been instrumental in achieving regioselective arylation of various PAHs. For instance, the palladium-catalyzed C-H ortho-arylation of pyrene-1-carboxylic acid provides a pathway to a diverse range of 2-substituted and 1,2-disubstituted pyrenes. researchgate.net Similarly, a highly selective arylation of several PAHs, including triphenylene (B110318) and naphthalene, has been achieved using aryliodonium salts with a Pd/C catalyst. acs.org

Another prevalent strategy is the Suzuki-Miyaura cross-coupling reaction, which is highly effective for forming carbon-carbon bonds. This method typically involves the reaction of a halogenated PAH with an organoboron compound in the presence of a palladium catalyst and a base. The regioselective bromination of PAHs, such as coronene (B32277) tetracarboxydiimide, can be controlled to yield mono-, di-, tri-, and tetra-brominated synthons. nih.gov These brominated intermediates can then be further functionalized via Suzuki-Miyaura coupling to introduce various aryl groups. rsc.org

The functionalization is not limited to carbon-carbon bond formation. The introduction of heteroatoms can also be achieved through post-functionalization. For example, the Buchwald-Hartwig amination allows for the installation of nitrogen-containing groups on the aromatic core. acs.org Furthermore, enzymatic transformations using cytochrome P450 monooxygenases represent a green chemistry approach to the late-stage functionalization of PAHs, yielding hydroxylated products. nih.govnih.gov

These examples underscore the versatility of post-functionalization strategies in modifying the periphery of polycyclic aromatic cores. The choice of catalyst, directing group, and reaction conditions allows for a high degree of control over the position and nature of the introduced functional groups, thereby enabling the precise tuning of the molecule's properties.

The following interactive table summarizes data from various studies on the post-functionalization of different polycyclic aromatic hydrocarbons, illustrating the scope and efficiency of these methods.

| PAH Substrate | Functionalization Reaction | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrene-1-carboxylic acid | C-H ortho-arylation | Iodoacetanilide | Pd(II) | 2-Acetamidophenyl-pyrene-1-carboxylic acid | Not Specified | researchgate.net |

| Triphenylene | C-H Arylation | Diphenyliodonium triflate | 5 mol% Pd/C, DME, 100 °C | 2-Phenyltriphenylene | 65 | acs.org |

| Naphthalene | C-H Arylation | Bis(4-methoxyphenyl)iodonium triflate | 5 mol% Pd/C, DME, 100 °C | 1-(4-Methoxyphenyl)naphthalene | 78 | acs.org |

| Coronene tetracarboxydiimide (CDI) | Bromination | NBS, H2SO4 | CH2Cl2, rt | Monobromo-CDI | 95 | nih.gov |

| Monobromo-CDI | Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh3)4, K2CO3, Toluene/H2O | Monophenyl-CDI | 85 | nih.gov |

| Corannulene-Coronene Hybrid | Bromination | NBS, BF3·Et2O | DCM, rt, 20 min | Monobromo-corannulene-coronene hybrid | 85 | acs.org |

| Monobromo-corannulene-coronene hybrid | Suzuki-Miyaura Coupling | 4-Cyanophenylboronic acid | Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 80 °C | 4-Cyanophenyl-corannulene-coronene hybrid | 75 | acs.org |

| 3-Bromo-2,1-borazaronaphthalene | Suzuki-Miyaura Coupling | Potassium (E)-prop-1-en-1-yltrifluoroborate | Pd(dppf)Cl2, Cs2CO3, THF/H2O, 60 °C | 3-((E)-prop-1-en-1-yl)-2,1-borazaronaphthalene | 98 | nih.gov |

Emerging Research Directions and Future Prospects for 5 1 Naphthalenyl Naphthacene

Integration in Advanced Organic Optoelectronic Devices

The functionalization of the naphthacene (B114907) core with a naphthalenyl group at the 5-position is anticipated to significantly modify its molecular packing and electronic properties, offering intriguing possibilities for its application in a range of organic optoelectronic devices.

High-Efficiency Organic Light-Emitting Diodes (OLEDs)

In the architecture of an Organic Light-Emitting Diode (OLED), the hole-transporting layer (HTL) plays a pivotal role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, while also blocking the leakage of electrons to the anode. The performance of the HTL directly impacts the turn-on voltage, power efficiency, and operational stability of the OLED. Polyacene derivatives, including naphthacene, have shown promise as HTL materials. For instance, 5,6,11,12-tetraphenylnaphthacene, commonly known as rubrene (B42821), has been successfully employed as an HTL in red OLEDs, leading to lower driving voltages and longer luminance lifetimes compared to devices using the standard HTL material, N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl (NPB). aip.org

The introduction of a naphthyl substituent onto the naphthacene backbone in 5-(1-naphthalenyl)naphthacene could offer several advantages. The bulky naphthalenyl group may disrupt the herringbone packing typically observed in pristine naphthacene, potentially leading to enhanced amorphous stability, which is crucial for preventing crystallization in thin films and improving device longevity. nycu.edu.tw Furthermore, the extended π-conjugation afforded by the naphthalenyl moiety could favorably tune the highest occupied molecular orbital (HOMO) energy level for better alignment with the work function of common anodes like indium tin oxide (ITO) and the HOMO of adjacent emissive layers, thereby reducing the hole injection barrier. rsc.org The development of novel hole transport materials with high triplet energy is also in demand for high-performance phosphorescent OLEDs (PhOLEDs) to confine triplet excitons within the emissive layer. rsc.org

While direct performance data for 5-(1-naphthalenyl)naphthacene in OLEDs is not yet available, the performance of related naphthalenyl-substituted compounds in deep-blue OLEDs highlights the potential of this structural motif. For example, 1,4-(dinaphthalen-2-yl)-naphthalene (DNN) has been used as a host material, achieving external quantum efficiencies of nearly 5%. nih.gov

Table 1: Performance of Selected Naphthacene and Naphthalenyl-based Materials in OLEDs

| Compound | Role in OLED | Key Performance Metric | Reference |

| Rubrene | Hole-Transporting Layer | Improved driving voltage and lifetime vs. NPB | aip.org |

| 1,4-(dinaphthalen-2-yl)-naphthalene (DNN) | Host Material | EQE ~5% in deep-blue OLEDs | nih.gov |

| 2-tert-butyl-9,10-di(2-naphthyl)anthracene (TBADN) | Hole-Transporting Layer | Current efficiency of 5.5 cd/A in red OLEDs | aip.org |

This table presents data for related compounds to infer the potential of 5-(1-naphthalenyl)naphthacene.

Organic Field-Effect Transistors (OFETs) with Enhanced Mobility

Organic field-effect transistors (OFETs) are the fundamental building blocks of organic electronics, and their performance is largely dictated by the charge carrier mobility of the organic semiconductor used in the active channel. Naphthacene itself is known to exhibit reasonably good hole mobility. The introduction of substituents can significantly influence the molecular packing in the solid state, which in turn governs the efficiency of intermolecular charge hopping.

By attaching a naphthalenyl group to the naphthacene core, it is hypothesized that the intermolecular π-π stacking can be modulated. Depending on the resulting solid-state arrangement, this could either enhance or hinder charge transport. For instance, a naphthyl-substituted anthracene (B1667546) derivative has demonstrated impressive charge transporting properties with mobilities reaching up to 1.10 cm²/Vs. researchgate.net This suggests that the addition of a naphthyl group can be a viable strategy for developing high-mobility p-type organic semiconductors. The precise evaluation of field-effect mobility is crucial, and methods to determine the effective field-effect mobility (μeff) have been developed to avoid overestimation. nih.gov Functionalizing p-type semiconductors with heteroatoms or electron-withdrawing groups is a known strategy to tune their properties towards n-type or ambipolar transport. nih.gov

Future research on 5-(1-naphthalenyl)naphthacene should, therefore, involve the fabrication of OFETs to experimentally determine its charge carrier mobility and to understand the impact of the naphthalenyl substitution on the transistor's performance characteristics, such as the on/off ratio and threshold voltage.

Table 2: Charge Carrier Mobility of Related Organic Semiconductors

| Compound | Device Type | Hole Mobility (cm²/Vs) | Reference |

| Naphthyl-substituted anthracene (NaAnt) | OFET | 1.10 | researchgate.net |

| mdpi.comphenacene | Single-Crystal FET | 5.3 (μeff) | nih.gov |

| 3,10-ditetradecylpicene | Thin-Film FET | 3.1 (μeff) | nih.gov |

This table provides mobility data for related compounds to benchmark the potential of 5-(1-naphthalenyl)naphthacene.

Organic Photovoltaics and Photodetectors

In the realm of organic photovoltaics (OPVs), there is a continuous search for new donor and acceptor materials that can improve power conversion efficiencies (PCEs). The design of non-fullerene acceptors (NFAs) has been a particularly active area of research. Naphthalene-containing cores have been incorporated into fused-ring electron acceptors, demonstrating that even small structural variations can significantly affect the optical and electrochemical properties, and consequently, the photovoltaic performance. nih.gov For instance, a non-fullerene acceptor with a naphthalene (B1677914) core (NDIC) has led to OPVs with a PCE of 9.43%. nih.gov

5-(1-Naphthalenyl)naphthacene could potentially function as either a donor or an acceptor material in an OPV device, depending on its energy levels relative to a partner material. Photocurrent generation in bulk heterojunction solar cells can occur through two primary channels: photoinduced electron transfer from the donor to the acceptor (Channel I) and photoinduced hole transfer from the acceptor to the donor (Channel II). nih.gov The broad absorption of naphthacene derivatives could be advantageous for harvesting a larger portion of the solar spectrum. The naphthalenyl substituent would likely alter the absorption profile and energy levels of the parent naphthacene molecule. Designing donor-π-acceptor organic dyes with naphthalene-substituted amines as the electron donor has been shown to be a successful strategy in dye-sensitized solar cells (DSCs), achieving high open-circuit voltages. researchgate.netelsevierpure.com

The exploration of 5-(1-naphthalenyl)naphthacene in OPVs would involve blending it with suitable donor or acceptor partners and characterizing the resulting device's PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Similar investigations would be relevant for its use in organic photodetectors, where high sensitivity and fast response times are desired.

Table 3: Performance of Naphthalene-based Materials in Organic Solar Cells

| Material System | Device Type | Power Conversion Efficiency (PCE) | Reference |

| PBDB-T:NDIC (Naphthalene-core NFA) | OPV | 9.43% | nih.gov |

| PBDB-T:NTIC (Naphthalene-core NFA) | OPV | 8.63% | nankai.edu.cn |

| YF02 (Naphthalene-based dye) | DSC | 5.29% | researchgate.netelsevierpure.com |

This table showcases the performance of related naphthalene-containing materials in solar cells, indicating the potential of 5-(1-naphthalenyl)naphthacene.

Exploration in Novel Optoelectronic Applications (e.g., Lasers, Sensors, Photochemical Switches)

The unique photophysical properties of substituted PAHs open doors to a variety of novel optoelectronic applications beyond the mainstream devices. The high photoluminescence quantum yield and potential for stimulated emission in some naphthacene derivatives make them candidates for active materials in organic solid-state lasers. The sensitivity of the electronic properties of PAHs to their local environment can be exploited for chemical sensing applications. The introduction of a naphthalenyl group could provide specific binding sites or alter the photophysical response upon interaction with analytes.

Furthermore, the possibility of photo-induced conformational changes or reactions in substituted naphthacenes could be explored for the development of photochemical switches. These are molecules that can be reversibly switched between two or more stable states by light, with potential applications in data storage and molecular electronics. The specific substitution pattern in 5-(1-naphthalenyl)naphthacene might allow for photo-isomerization or other photochemical transformations that could be harnessed for such functionalities.

Advancements in Multiscale Modeling and Simulation of Substituted Naphthacenes

To accelerate the discovery and optimization of new materials like 5-(1-naphthalenyl)naphthacene, computational modeling plays an indispensable role. Multiscale modeling approaches that bridge the gap from quantum chemical calculations on single molecules to device-level simulations are becoming increasingly powerful.

For 5-(1-naphthalenyl)naphthacene, Density Functional Theory (DFT) can be employed to predict its fundamental electronic properties, such as the HOMO and LUMO energy levels, electron affinity, ionization potential, and optical absorption spectra. bohrium.comresearchgate.netubc.cajocpr.com Such calculations are crucial for pre-screening materials and understanding the effects of the naphthalenyl substitution on the electronic structure of the naphthacene core. mdpi.com

Beyond the single-molecule level, molecular dynamics (MD) simulations can be used to predict the morphology and packing of 5-(1-naphthalenyl)naphthacene in thin films. The resulting molecular arrangements can then be used as input for charge transport simulations, often employing kinetic Monte Carlo (KMC) methods. mdpi.comiisc.ac.in This multiscale approach allows for the prediction of charge carrier mobilities and provides insights into the structure-property relationships that govern device performance. rsc.org Such simulations can guide synthetic efforts by identifying promising substitution patterns for achieving desired material properties. For instance, DFT calculations can elucidate the nature of charge transport paths within a material's crystal structure. rsc.org

Development of Novel Characterization Techniques for In Situ Studies

To gain a deeper understanding of the operational principles and degradation mechanisms of devices incorporating 5-(1-naphthalenyl)naphthacene, the development and application of novel in situ characterization techniques are paramount. These techniques allow for the probing of the material's properties and the device's behavior under actual operating conditions.

For example, in situ spectroscopic techniques, such as photoluminescence and Raman spectroscopy, can be used to monitor changes in the electronic structure and molecular conformation of 5-(1-naphthalenyl)naphthacene within an OLED or OFET during operation. In situ X-ray diffraction and grazing-incidence wide-angle X-ray scattering (GIWAXS) can provide real-time information on the evolution of the thin-film morphology, such as crystallization or degradation, which can be correlated with changes in device performance.

Operando techniques, which involve measuring the electrical characteristics of a device while simultaneously acquiring spectroscopic or structural data, are particularly powerful. These methods can reveal transient states, charge trapping phenomena, and the movement of the recombination zone in OLEDs, providing invaluable feedback for the rational design of more robust and efficient devices based on 5-(1-naphthalenyl)naphthacene and other novel organic semiconductors.

In-depth Analysis of 5-(1-Naphthalenyl)naphthacene Hampered by Scarcity of Synthesis Data

A comprehensive review of the chemical compound Naphthacene, 5-(1-naphthalenyl)-, a polycyclic aromatic hydrocarbon (PAH), is currently hindered by the limited availability of specific synthesis and characterization data in publicly accessible scientific literature. Despite extensive searches, detailed experimental procedures for the preparation of this specific molecule remain elusive, precluding a complete analysis of its properties and potential applications as outlined.

While general synthetic routes to substituted naphthacene and tetracene derivatives are known, the absence of a specific protocol for 5-(1-naphthalenyl)naphthacene prevents a thorough discussion of its formation, purification, and the analytical techniques used for its structural confirmation. Information on its precise molecular and crystal structure, as well as its detailed photophysical and electronic properties, is consequently also unavailable.

General knowledge of related polycyclic aromatic hydrocarbons suggests that the introduction of a naphthalenyl substituent at the 5-position of the naphthacene core would significantly influence its electronic and steric properties. This substitution would likely affect its absorption and emission spectra, quantum yield, and excited-state lifetime, as well as its solid-state packing and charge transport characteristics. However, without experimental data for the specific compound, any discussion remains speculative.

Research on other functionalized PAHs has demonstrated that the predictive design of materials with tailored properties is a promising field. By establishing clear structure-property relationships, it is possible to fine-tune molecules for specific applications in areas such as organic electronics. For 5-(1-naphthalenyl)naphthacene, it is hypothesized that the bulky naphthalenyl group would impact the intermolecular interactions, potentially leading to materials with distinct charge mobility or photoluminescent behavior. Computational modeling could offer insights into these properties, but such studies would ideally be validated against experimental data.

The lack of foundational synthetic details for 5-(1-naphthalenyl)naphthacene highlights a gap in the current body of chemical literature. The synthesis and subsequent characterization of this compound would be a valuable contribution to the field of materials science, enabling a deeper understanding of how substituent effects can be harnessed to design novel functional organic materials.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for Naphthacene, 5-(1-naphthalenyl)-, and what analytical techniques are critical for its characterization?

- Methodological Answer : Synthesis often involves coupling reactions between naphthalene derivatives and naphthacene precursors under controlled conditions (e.g., Suzuki-Miyaura cross-coupling). Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation. Mass spectrometry (MS) and X-ray crystallography may resolve ambiguities in stereochemistry or substituent placement .

Q. What safety protocols should researchers follow when handling Naphthacene, 5-(1-naphthalenyl)- in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Store the compound away from oxidizers and incompatible materials. Dispose of waste via approved hazardous waste protocols, adhering to local regulations. While direct toxicity is classified as low, prolonged exposure may require biomonitoring .

Advanced Research Questions

Q. How do in vitro and in vivo models differ in assessing the systemic toxicity of Naphthacene, 5-(1-naphthalenyl)-?

- Methodological Answer : In vitro models (e.g., human cell lines) prioritize mechanistic studies, such as oxidative stress or DNA adduct formation, using assays like Comet or MTT. In vivo rodent studies evaluate systemic effects (e.g., hepatic/renal toxicity) through histopathology and serum biomarker analysis (ALT, creatinine). Discrepancies arise due to metabolic differences; humanized animal models or microphysiological systems (e.g., organ-on-a-chip) may bridge this gap .

Q. What are the environmental persistence and degradation pathways of Naphthacene, 5-(1-naphthalenyl)- under varying conditions?

- Methodological Answer : Aerobic degradation studies in soil/water systems show photolytic cleavage of the naphthacene backbone, yielding smaller polycyclic aromatic hydrocarbons (PAHs). Anaerobic conditions slow degradation, with microbial consortia playing a role in reductive dehalogenation. Advanced oxidation processes (AOPs), such as ozonation or UV/H₂O₂, enhance breakdown efficiency. Monitoring via gas chromatography-mass spectrometry (GC-MS) quantifies intermediates .

Q. How can researchers resolve contradictions in toxicological data across studies (e.g., conflicting NOAEL/LOAEL values)?

- Methodological Answer : Conduct systematic reviews using frameworks like ATSDR’s 8-step process:

Define inclusion criteria (species, exposure routes, endpoints).

Assess risk of bias (e.g., blinding, sample size).

Apply confidence ratings (high/moderate/low) based on study robustness.

Use meta-analysis to harmonize dose-response relationships.

Conflicting outcomes may stem from interspecies variability or exposure duration adjustments .

Q. What computational methods predict the interactions of Naphthacene, 5-(1-naphthalenyl)- with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models ligand-receptor binding, validated by free energy calculations (MM-PBSA). QSAR models correlate structural descriptors (logP, HOMO-LUMO gaps) with activity. Machine learning (e.g., random forests) identifies toxicity endpoints using curated datasets. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms predictions .

Data Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.